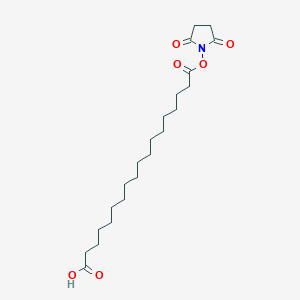

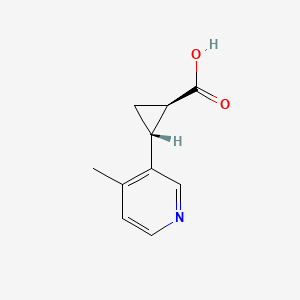

![molecular formula C15H16FN7 B2976446 7-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine CAS No. 896367-18-3](/img/structure/B2976446.png)

7-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a triazolopyrimidine derivative that has been synthesized using various methods.

科学的研究の応用

Antihypertensive Potential

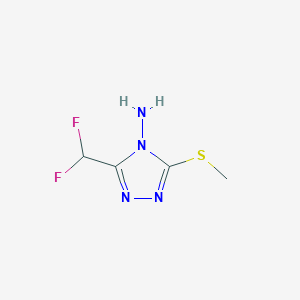

A series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing piperazine moieties, including structures related to 7-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine, have been synthesized and evaluated for their antihypertensive activity. Some compounds showed promising activity, suggesting the therapeutic potential of these derivatives in managing hypertension (Bayomi et al., 1999).

Adenosine Receptor Affinity

Research on 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives, substituted with aryl(alkyl)amino- and 4-substituted-piperazin-1-yl- moieties, aimed to target human adenosine A1 and/or A2A receptor subtypes. These derivatives, including the core structure of interest, have shown varied affinities, indicating their potential for developing selective adenosine receptor modulators (Squarcialupi et al., 2017).

Antagonist Activity for 5-HT2 Receptors

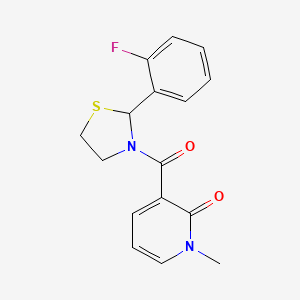

A study synthesized and tested bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with 4-[bis(4-fluoro-phenyl)methylene]piperidine groups for 5-HT2 and alpha 1 receptor antagonist activity. Among them, specific compounds displayed potent 5-HT2 antagonist activity, highlighting their potential as central nervous system therapeutics (Watanabe et al., 1992).

Parkinson's Disease Treatment

Piperazine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine have been identified as potent and selective adenosine A2a receptor antagonists. Replacing the triazolotriazine core with triazolo[1,5-c]pyrimidine derivatives has yielded analogs showing oral activity in a mouse model of Parkinson's disease, suggesting their utility in treating movement disorders (Vu et al., 2004).

Synthesis of Novel Antimicrobial Agents

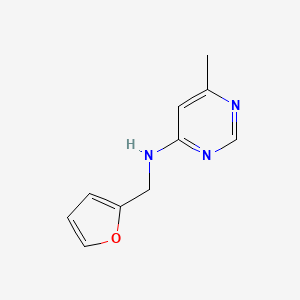

Research into the synthesis of novel antimicrobial agents has led to the creation of derivatives incorporating the this compound scaffold. These studies focus on enhancing antimicrobial efficacy against resistant strains, indicating the chemical's role in developing new therapeutic agents (Chu et al., 1985).

作用機序

Target of Action

The primary targets of 7-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .

Mode of Action

This compound interacts with its targets, the ENTs, resulting in changes in their function. Specifically, it inhibits the uptake of uridine, a nucleoside, in cells transfected with cloned human ENT1 and ENT2 . This inhibition is irreversible and non-competitive, meaning it reduces the maximum rate of uridine uptake without affecting the affinity of the transporters for uridine .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway, as ENTs are responsible for the transport of nucleosides, the building blocks of nucleotides, across cell membranes. By inhibiting ENTs, this compound can potentially disrupt nucleotide synthesis and, consequently, DNA replication and cellular function .

Result of Action

The result of the action of this compound is the inhibition of ENTs, leading to a decrease in uridine uptake in cells. This can potentially disrupt nucleotide synthesis and cellular function .

特性

IUPAC Name |

7-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN7/c1-21-14-13(19-20-21)15(18-10-17-14)23-8-6-22(7-9-23)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXZEWJXZFSFQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2976367.png)

![2-amino-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2976368.png)

![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2976372.png)

![4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine hydrochloride](/img/structure/B2976374.png)

![4-cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2976376.png)

![3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2976384.png)